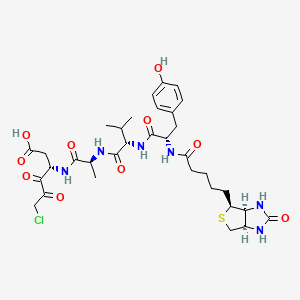
5-Fluoro-4-imidazolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-4-imidazolic acid is a fluorinated derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-imidazolic acid typically involves the introduction of a fluorine atom into the imidazole ring. One common method is the Schiemann reaction, which involves the diazotization of an amino group followed by fluorination. This method is widely used for the synthesis of fluorine-containing aromatic compounds .
Industrial Production Methods: Industrial production of this compound may involve large-scale Schiemann reactions or other fluorination techniques. The choice of method depends on factors such as yield, cost, and environmental impact. Optimization of reaction conditions, such as temperature, pressure, and choice of solvent, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoro-4-imidazolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole-4,5-dicarboxylic acid derivatives, while substitution reactions can produce various fluorinated imidazole compounds.
Applications De Recherche Scientifique
5-Fluoro-4-imidazolic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated imidazoles are investigated for their potential as antiviral, antibacterial, and anticancer agents.
Mécanisme D'action
The mechanism of action of 5-Fluoro-4-imidazolic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. This can affect various cellular processes, such as enzyme activity and signal transduction pathways. The exact mechanism depends on the specific application and target molecule .
Comparaison Avec Des Composés Similaires
- 2-Fluoroimidazole
- 4,5-Difluoroimidazole
- Fluorohistidine
- Fluorohistamine
Comparison: Compared to other fluorinated imidazoles, 5-Fluoro-4-imidazolic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. For example, the presence of the fluorine atom at the 5-position can enhance its stability and interaction with biological targets, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
42309-90-0 |
|---|---|
Formule moléculaire |
C4H3FN2O2 |
Poids moléculaire |
130.08 g/mol |
Nom IUPAC |
5-fluoro-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C4H3FN2O2/c5-3-2(4(8)9)6-1-7-3/h1H,(H,6,7)(H,8,9) |
Clé InChI |
BKPMWUILLTUJIG-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C(N1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl 3-bromo-5-fluoroimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13038706.png)



![4-[(1R,2S)-1-Amino-2-hydroxypropyl]phenol](/img/structure/B13038754.png)



![Methyl (3R)-3-amino-2,3-dihydrobenzo[3,4-B]furan-6-carboxylate](/img/structure/B13038777.png)
![6-chloro-1,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13038781.png)
![3-[(3-Bromophenyl)methyl]azetidine hydrochloride](/img/structure/B13038784.png)


